KR-32568

Description

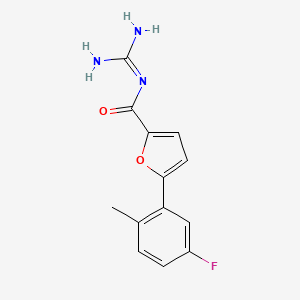

Structure

3D Structure

Properties

IUPAC Name |

N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-7-2-3-8(14)6-9(7)10-4-5-11(19-10)12(18)17-13(15)16/h2-6H,1H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLDHYBZLVASJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC=C(O2)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463814 | |

| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852146-73-7 | |

| Record name | KR-32568 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852146737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KR-32568 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KR-32568 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ7D8A9YGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Function of KR-32568: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-32568 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1), a crucial membrane protein involved in intracellular pH and sodium homeostasis. This technical guide provides an in-depth overview of the biological function of this compound, with a primary focus on its cardioprotective effects. Through the inhibition of NHE-1, this compound demonstrates significant efficacy in mitigating ischemia/reperfusion injury in preclinical models. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents signaling pathways and experimental workflows through explanatory diagrams.

Core Mechanism of Action: NHE-1 Inhibition

This compound exerts its primary biological effect by inhibiting the sodium-hydrogen exchanger isoform-1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion. Under physiological conditions, NHE-1 plays a housekeeping role in maintaining intracellular pH (pHi) and cell volume.

However, during pathological conditions such as myocardial ischemia, intracellular acidosis triggers the overactivation of NHE-1. This leads to a rapid influx of sodium ions (Na+), which in turn reverses the function of the sodium-calcium exchanger (NCX). The reversed NCX activity results in an accumulation of intracellular calcium (Ca2+), leading to cellular injury, arrhythmias, and ultimately, cell death.

By selectively inhibiting NHE-1, this compound prevents this detrimental cascade of events, thereby protecting cardiac cells from the damage induced by ischemia and reperfusion.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (NHE-1 Inhibition) | 230 nM | Not Specified | [1] |

Table 2: In Vivo Cardioprotective Effects of this compound in a Rat Model of Ischemia/Reperfusion Injury

| Parameter | Control | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) | Reference |

| Infarct Size (%) | 67 | 43 | 24 | [2] |

| Ventricular Premature Beats (Total Number) | 530 | 266 | 115 | [2] |

| Ventricular Tachycardia (VT) Incidence (%) | 51 | 21 | 8 | [2] |

| VT Duration (s) | 238 | 63 | 33 | [2] |

| Ventricular Fibrillation (VF) Incidence (%) | 17 | 8 | 0 | [2] |

| VF Duration (s) | 85 | 18 | 1 | [2] |

Signaling Pathway

While the direct inhibition of NHE-1 is the primary mechanism of action, evidence from related compounds suggests the involvement of downstream pro-survival signaling pathways. The cardioprotective effects of NHE-1 inhibition are likely mediated, at least in part, by the activation of the Akt/GSK-3β signaling pathway. Akt, a serine/threonine kinase, is a key regulator of cell survival. Upon activation, Akt phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a protein that promotes apoptosis. The inhibition of GSK-3β leads to a reduction in cell death and enhanced cell survival.

Experimental Protocols

The following sections describe the likely methodologies for key experiments cited in the evaluation of this compound.

Ischemia/Reperfusion Injury Model in Rats

This in vivo model is crucial for assessing the cardioprotective efficacy of this compound.

Objective: To induce a controlled myocardial infarction in rats to evaluate the effect of this compound on infarct size and cardiac arrhythmias.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Mechanical ventilator

-

Surgical instruments

-

Suture material (e.g., 6-0 silk)

-

This compound solution

-

Vehicle control solution

-

Triphenyltetrazolium chloride (TTC) stain

-

Evans Blue dye

Procedure:

-

Anesthetize the rat and initiate mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a silk suture.

-

Administer this compound or vehicle intravenously at the desired dose (e.g., 0.1 or 1.0 mg/kg) prior to ischemia.

-

Maintain ischemia for a set period (e.g., 30 minutes).

-

Release the ligature to allow for reperfusion (e.g., 2.5 hours).

-

During ischemia and reperfusion, monitor electrocardiogram (ECG) for arrhythmias.

-

At the end of the reperfusion period, re-ligate the LAD and infuse Evans Blue dye to delineate the area at risk.

-

Excise the heart, freeze, and slice it into sections.

-

Incubate the slices in TTC stain to differentiate between infarcted (pale) and viable (red) tissue.

-

Quantify the infarct size as a percentage of the area at risk.

NHE-1 Mediated Platelet Swelling Assay

This in vitro assay is used to determine the inhibitory activity of this compound on NHE-1.

Objective: To measure the dose-dependent inhibition of NHE-1 by this compound by assessing its effect on platelet swelling induced by intracellular acidification.

Materials:

-

Rabbit platelets

-

Ammonium chloride (NH4Cl) solution

-

This compound solutions of varying concentrations

-

Spectrophotometer or particle size analyzer

Procedure:

-

Isolate platelets from rabbit blood.

-

Induce intracellular acidification by pre-incubating the platelets with NH4Cl. This creates an outward-directed proton gradient.

-

Resuspend the acid-loaded platelets in a sodium-containing medium. The influx of Na+ via NHE-1 will cause the platelets to swell.

-

In parallel experiments, pre-incubate the acid-loaded platelets with varying concentrations of this compound before resuspension in the sodium-containing medium.

-

Monitor the change in platelet volume (swelling) over time using light scattering or a particle size analyzer.

-

Calculate the percentage of inhibition of swelling at each concentration of this compound to determine the IC50 value.

Western Blot Analysis for Akt and GSK-3β Phosphorylation

This biochemical assay can be used to investigate the effect of this compound on the proposed downstream signaling pathway.

Objective: To determine if this compound treatment leads to the phosphorylation of Akt and GSK-3β in cardiac cells subjected to ischemia/reperfusion.

Materials:

-

Cardiac tissue lysates from the ischemia/reperfusion experiment

-

Protein electrophoresis equipment (SDS-PAGE)

-

Electrotransfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from the cardiac tissue of control and this compound-treated animals from the ischemia/reperfusion model.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a promising therapeutic agent with a clear mechanism of action as a potent NHE-1 inhibitor. The available data strongly support its cardioprotective effects in preclinical models of ischemia/reperfusion injury. Further investigation into its modulation of downstream signaling pathways, such as the Akt/GSK-3β pathway, will provide a more comprehensive understanding of its biological function and may reveal additional therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other NHE-1 inhibitors.

References

An In-Depth Technical Guide to KR-32568: A Selective NHE-1 Inhibitor for Cardioprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-32568 (CAS Number: 852146-73-7) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1), a critical transmembrane ion transporter involved in intracellular pH regulation. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this compound, with a focus on its cardioprotective effects. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its known quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Core Compound Details

| Property | Value |

| Compound Name | This compound |

| CAS Number | 852146-73-7 |

| Chemical Name | N-(aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide |

| Alternative Names | [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine |

| Molecular Formula | C₁₃H₁₂FN₃O₂ |

| Molecular Weight | 261.25 g/mol |

| Primary Target | Sodium-Hydrogen Exchanger Isoform-1 (NHE-1) |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective inhibition of the sodium-hydrogen exchanger isoform-1 (NHE-1). NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in maintaining intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.

During pathological conditions such as myocardial ischemia, intracellular acidosis develops due to anaerobic metabolism. This acidosis activates NHE-1, leading to an excessive influx of sodium ions. The increased intracellular sodium concentration reverses the action of the sodium-calcium exchanger (NCX), causing an influx of calcium ions and subsequent intracellular calcium overload. This calcium overload is a key contributor to myocardial injury, leading to hypercontracture, mitochondrial dysfunction, and cell death.

By inhibiting NHE-1, this compound prevents the detrimental influx of sodium, thereby mitigating the subsequent calcium overload and protecting cardiac cells from ischemia-reperfusion injury.

Synthesis

The synthesis of this compound is based on the methodology for (5-arylfuran-2-ylcarbonyl)guanidines. The key steps involve the formation of a 5-arylfuran-2-carboxylic acid intermediate followed by coupling with guanidine.

General Synthetic Scheme:

-

Formation of the furan ring: This can be achieved through various organic synthesis methods, often involving a condensation reaction to form the furan core with the desired aryl substituent.

-

Carboxylation: Introduction of a carboxylic acid group at the 2-position of the furan ring.

-

Amide coupling with guanidine: The 5-arylfuran-2-carboxylic acid is activated and then reacted with guanidine to form the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on preclinical studies.

| Parameter | Value | Species/Model | Reference |

| NHE-1 Inhibitory Activity (IC₅₀) | 230 nM | In vitro (platelet swelling assay) | [1][2] |

| Myocardial Infarct Size Reduction | Significant reduction at 0.3 mg/kg | Rat model of ischemia-reperfusion | [1] |

| Cardiac Contractile Function Restoration | Effective at 10 µM | Ex vivo isolated ischemic rat heart | [1][2] |

Experimental Protocols

In Vitro NHE-1 Inhibition Assay (Platelet Swelling Assay)

This assay measures the ability of a compound to inhibit NHE-1-mediated recovery from intracellular acidification in platelets, which is observed as a change in platelet volume.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Blood is collected from a suitable animal model (e.g., rabbit) and centrifuged to obtain PRP.

-

Intracellular Acidification: Platelets in the PRP are acid-loaded, typically using a weak acid like propionate, which causes a decrease in intracellular pH.

-

NHE-1 Activity Measurement: The recovery of intracellular pH, mediated by NHE-1, leads to an influx of Na⁺ and water, causing the platelets to swell. This swelling is monitored as a change in light absorbance or by using a cell-sizing instrument.

-

Inhibitor Testing: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on platelet swelling.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the NHE-1 activity (IC₅₀) is calculated.

In Vivo Myocardial Ischemia-Reperfusion Injury Model

This in vivo model is used to evaluate the cardioprotective effects of this compound in a setting that mimics a heart attack.

Animal Model: Male Sprague-Dawley rats are commonly used.

Surgical Procedure:

-

Anesthesia and Ventilation: Rats are anesthetized, and a ventilator is used to maintain respiration.

-

Thoracotomy: A surgical incision is made to expose the heart.

-

Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia. The duration of ischemia is typically 30-45 minutes.

-

Reperfusion: The ligature is released to allow blood flow to return to the ischemic area, initiating the reperfusion phase, which typically lasts for several hours to days.

Drug Administration:

-

This compound is administered intravenously at a specified dose (e.g., 0.3 mg/kg) either before the onset of ischemia (pre-treatment) or at the time of reperfusion.

Endpoint Measurements:

-

Infarct Size Determination: After the reperfusion period, the heart is excised. The area at risk (the area supplied by the ligated artery) and the infarcted area are delineated using staining techniques. A common method is the use of Evans blue dye to identify the non-ischemic tissue and 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) myocardial tissue within the area at risk. The infarct size is expressed as a percentage of the area at risk.

-

Cardiac Function Assessment: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure rise and fall (±dP/dt) can be measured to assess cardiac contractile function.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic data for this compound in the public domain is limited. However, for NHE-1 inhibitors as a class, key considerations include bioavailability, plasma half-life, and tissue distribution, particularly to the myocardium. The pharmacodynamic effects of this compound are directly linked to its ability to inhibit NHE-1, leading to the observed cardioprotective outcomes. Further research is needed to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a potent and selective NHE-1 inhibitor that has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action, centered on the attenuation of intracellular sodium and subsequent calcium overload, represents a promising therapeutic strategy for the treatment of ischemic heart disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other NHE-1 inhibitors.

References

KR-32568 (C13H12FN3O2): A Technical Guide on a Cardioprotective Sodium-Hydrogen Exchanger-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular compound KR-32568, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). With the molecular formula C13H12FN3O2, this compound has demonstrated significant cardioprotective effects in preclinical studies of myocardial ischemia-reperfusion injury. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Compound Information

| Property | Value |

| IUPAC Name | N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide |

| Molecular Formula | C13H12FN3O2 |

| Molecular Weight | 261.26 g/mol |

| CAS Number | 852146-73-7 |

| Mechanism of Action | Selective inhibitor of Sodium-Hydrogen Exchanger-1 (NHE-1) |

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro NHE-1 Inhibitory Activity

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 230 nM | Not Specified | [1] |

Table 2: In Vivo Efficacy in a Rat Model of Myocardial Ischemia-Reperfusion Injury

| Dose (mg/kg, i.v.) | Outcome | Result | Reference |

| 0.1 | Reduction in Infarct Size | Reduced infarct size from 67% (control) to 43%[2] | [2] |

| 1.0 | Reduction in Infarct Size | Reduced infarct size from 67% (control) to 24%[2] | [2] |

| 0.1 | Reduction in Ventricular Premature Beats | Reduced from 530 (control) to 266 beats[2] | [2] |

| 1.0 | Reduction in Ventricular Premature Beats | Reduced from 530 (control) to 115 beats[2] | [2] |

| 0.1 | Reduction in Ventricular Tachycardia (VT) Incidence | Reduced from 51% (control) to 21%[2] | [2] |

| 1.0 | Reduction in Ventricular Tachycardia (VT) Incidence | Reduced from 51% (control) to 8%[2] | [2] |

| 0.1 | Reduction in VT Duration | Reduced from 238 s (control) to 63 s[2] | [2] |

| 1.0 | Reduction in VT Duration | Reduced from 238 s (control) to 33 s[2] | [2] |

| 0.1 | Reduction in Ventricular Fibrillation (VF) Incidence | Reduced from 17% (control) to 8%[2] | [2] |

| 1.0 | Reduction in Ventricular Fibrillation (VF) Incidence | Reduced from 17% (control) to 0%[2] | [2] |

| 0.1 | Reduction in VF Duration | Reduced from 85 s (control) to 18 s[2] | [2] |

| 1.0 | Reduction in VF Duration | Reduced from 85 s (control) to 1 s[2] | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is part of a broader synthesis of (5-arylfuran-2-ylcarbonyl)guanidines. While the specific, detailed protocol for this compound is found within the primary literature, the general approach involves the coupling of a 5-arylfuran-2-carboxylic acid with guanidine. The synthesis of the precursor, 5-(5-fluoro-2-methylphenyl)furan-2-carboxylic acid, can be achieved through a Suzuki coupling reaction between a boronic acid derivative of the phenyl component and a furan-2-carboxylic acid derivative.

In Vitro NHE-1 Inhibition Assay

The inhibitory activity of this compound on NHE-1 is determined by measuring its effect on the recovery of intracellular pH (pHi) following an acid load in a suitable cell line (e.g., PS120 fibroblasts stably expressing human NHE-1).

-

Cell Preparation: Cells are cultured to confluency on coverslips.

-

Dye Loading: The cells are loaded with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) by incubation in a buffer containing the dye. Intracellular esterases cleave the AM ester group, trapping the fluorescent BCECF inside the cells.

-

Acidification: Intracellular acidosis is induced by the ammonium prepulse technique. Cells are incubated in a solution containing NH4Cl, which leads to intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.

-

pH Recovery Monitoring: The recovery of pHi is monitored by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm).

-

Inhibitor Application: this compound at various concentrations is added to the buffer, and the rate of pHi recovery is measured.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the pHi recovery rate against the concentration of this compound.

In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats

The cardioprotective effects of this compound are evaluated in an anesthetized rat model of surgically induced myocardial ischemia and reperfusion.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a tracheotomy is performed to allow for artificial ventilation. Body temperature is maintained at 37°C.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce ischemia.

-

Ischemia and Reperfusion: The LAD artery is occluded for a period of 30 minutes, followed by a reperfusion period of 2.5 hours, achieved by releasing the ligature.

-

Drug Administration: this compound is administered as an intravenous bolus 10 minutes prior to the onset of ischemia.

-

Assessment of Infarct Size: At the end of the reperfusion period, the heart is excised. The area at risk is determined by perfusing the heart with Evans blue dye, and the infarct size is quantified by staining the heart slices with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct size is expressed as a percentage of the area at risk.

-

Arrhythmia Analysis: Electrocardiogram (ECG) is monitored throughout the experiment to record the incidence and duration of ventricular arrhythmias.

Visualizations

Signaling Pathway of Myocardial Ischemia-Reperfusion Injury and NHE-1 Inhibition

Caption: NHE-1 signaling cascade in cardiac ischemia-reperfusion injury.

Experimental Workflow for In Vivo Ischemia-Reperfusion Model

Caption: Workflow for the in vivo rat model of myocardial ischemia-reperfusion.

Logical Relationship of this compound's Cardioprotective Effect

Caption: Logical flow of this compound's mechanism to cardioprotection.

References

Unveiling the Cardioprotective Potential of KR-32568: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cardioprotective effects of KR-32568, a potent and selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1). The following sections detail the quantitative effects of this compound on key cardiac parameters, the experimental methodologies used in its evaluation, and the underlying signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Assessment of Cardioprotective Efficacy

The cardioprotective effects of this compound have been demonstrated in a rat model of ischemia/reperfusion injury. Administration of this compound prior to an ischemic event leads to a significant, dose-dependent reduction in myocardial infarct size and a marked decrease in the incidence and duration of ventricular arrhythmias.

Table 1: Effect of this compound on Myocardial Infarct Size

| Treatment Group | Dose (mg/kg, i.v.) | Infarct Size (% of risk area) |

| Control | - | 67% |

| This compound | 0.1 | 43% |

| This compound | 1.0 | 24% |

Table 2: Anti-arrhythmic Effects of this compound during Ischemia/Reperfusion

| Parameter | Control | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) |

| Total Ventricular Premature Beats | 530 | 266 | 115 |

| Ventricular Tachycardia (VT) Incidence | 51% | 21% | 8% |

| VT Duration (s) | 238 | 63 | 33 |

| Ventricular Fibrillation (VF) Incidence | 17% | 8% | 0% |

| VF Duration (s) | 85 | 18 | 1 |

These data clearly indicate a robust cardioprotective profile for this compound, with a significant reduction in both ischemic tissue damage and life-threatening arrhythmias.[1][2]

Experimental Protocol: In Vivo Ischemia/Reperfusion Model

The evaluation of this compound's cardioprotective effects was conducted using an established in vivo rat model of myocardial ischemia and reperfusion. This model is designed to mimic the conditions of a heart attack and subsequent restoration of blood flow.

Animal Model: Anesthetized rats are used for this experimental model.

Surgical Procedure:

-

The animals are anesthetized to ensure a lack of pain and distress.

-

A thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is identified and ligated to induce myocardial ischemia.

Ischemia and Reperfusion Protocol:

-

Ischemia: The LAD coronary artery is occluded for a period of 30 minutes.

-

Reperfusion: The ligature is released, allowing blood flow to be restored to the previously ischemic myocardial tissue for a duration of 2.5 hours.

Drug Administration:

-

This compound is administered as an intravenous (i.v.) bolus 10 minutes prior to the induction of ischemia.

Assessment of Cardioprotective Effects:

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area of myocardial infarction is determined using staining techniques to differentiate necrotic from viable tissue.

-

Arrhythmia Analysis: Electrocardiogram (ECG) monitoring is performed throughout the ischemia and reperfusion periods to record and quantify the incidence and duration of ventricular arrhythmias.

The following diagram illustrates the workflow of this experimental protocol.

References

Technical Guide: KR-32568, a Novel NHE-1 Inhibitor for Ischemia-Reperfusion Injury Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KR-32568, a potent and selective inhibitor of the sodium/hydrogen exchanger isoform-1 (NHE-1), for the investigation of ischemia-reperfusion (I/R) injury. This document consolidates available preclinical data, outlines detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Core Concepts: this compound and its Mechanism of Action

This compound, with the chemical name [5-(2-Methyl-5-Fluorophenyl)furan-2-ylcarbonyl]guanidine, is a novel small molecule that has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its primary mechanism of action is the selective inhibition of the sodium/hydrogen exchanger isoform-1 (NHE-1).

During ischemia, intracellular acidosis develops due to anaerobic metabolism. This activates the NHE-1, which attempts to restore intracellular pH by extruding protons in exchange for sodium ions. However, this leads to an accumulation of intracellular sodium. This sodium overload, in turn, reverses the function of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions. This intracellular calcium overload is a critical factor in the pathophysiology of reperfusion injury, leading to hypercontracture, mitochondrial dysfunction, arrhythmia, and ultimately, cell death.

This compound, by inhibiting NHE-1, mitigates this cascade of events, thereby protecting the myocardium from the detrimental effects of reperfusion.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study evaluating the efficacy of this compound in a rat model of myocardial ischemia-reperfusion injury.

Table 1: Effect of this compound on Myocardial Infarct Size

| Treatment Group | Dose (mg/kg, i.v.) | Myocardial Infarct Size (%) |

| Control (Vehicle) | - | 67 |

| This compound | 0.1 | 43 |

| This compound | 1.0 | 24 |

Table 2: Anti-arrhythmic Effects of this compound during Ischemia/Reperfusion

| Parameter | Control (Vehicle) | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) |

| Ventricular Premature Beats (VPBs) | |||

| Total Number | 530 | 266 | 115 |

| Ventricular Tachycardia (VT) | |||

| Incidence (%) | 51 | 21 | 8 |

| Duration (s) | 238 | 63 | 33 |

| Ventricular Fibrillation (VF) | |||

| Incidence (%) | 17 | 8 | 0 |

| Duration (s) | 85 | 18 | 1 |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of NHE-1 in Ischemia-Reperfusion Injury

Experimental Workflow: Rat Model of Myocardial I/R Injury

Detailed Experimental Protocols

The following protocols are synthesized from the available literature on this compound and standard methodologies for inducing myocardial ischemia-reperfusion injury in rats.

Animal Model: Anesthetized Rat Myocardial Ischemia-Reperfusion

Objective: To induce a reproducible model of myocardial infarction and reperfusion injury in rats to evaluate the cardioprotective effects of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., sodium pentobarbital or isoflurane)

-

Mechanical ventilator

-

ECG monitoring system with needle electrodes

-

Temperature controller and heating pad

-

Surgical instruments for thoracotomy and vessel ligation

-

6-0 silk suture

-

This compound solution for intravenous administration

-

Vehicle control (e.g., saline)

-

Triphenyltetrazolium chloride (TTC)

-

Formalin solution

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C. Intubate the trachea and connect to a mechanical ventilator. Insert catheters into a femoral vein for drug administration and a femoral artery for blood pressure monitoring (optional). Place needle electrodes for continuous ECG recording.

-

Surgical Procedure: Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart. Gently open the pericardium to visualize the left anterior descending (LAD) coronary artery.

-

Drug Administration: Administer a single intravenous bolus of this compound (0.1 or 1.0 mg/kg) or vehicle control 10 minutes prior to the induction of ischemia.

-

Ischemia: Ligate the LAD coronary artery approximately 2-3 mm from its origin using a 6-0 silk suture. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium and by ST-segment elevation on the ECG. Maintain the occlusion for 30 minutes.

-

Reperfusion: After the 30-minute ischemic period, release the ligature to allow for reperfusion of the coronary artery. Confirm reperfusion by the return of color to the myocardium and changes in the ECG.

-

Monitoring: Continuously monitor the ECG throughout the ischemia and the 2.5-hour reperfusion period for the analysis of ventricular arrhythmias.

-

Termination and Infarct Size Assessment: At the end of the reperfusion period, euthanize the animal. Excise the heart and cannulate the aorta. Perfuse the heart with saline to wash out the blood, then ligate the LAD at the same location as during the experiment. Perfuse the coronary arteries with a dye such as Evans blue to delineate the area at risk (AAR).

-

Slice the ventricles into 2-mm thick transverse sections. Incubate the slices in a 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

-

Fix the stained slices in 10% formalin. Image the slices and use planimetry software to quantify the infarct size as a percentage of the AAR.

Assessment of Ventricular Arrhythmias

Objective: To quantify the incidence and duration of ventricular arrhythmias during the ischemia and reperfusion periods.

Procedure:

-

Continuously record the ECG from the onset of LAD ligation until the end of the reperfusion period.

-

Analyze the ECG recordings to identify and quantify the following arrhythmic events:

-

Ventricular Premature Beats (VPBs): Isolated, premature QRS complexes.

-

Ventricular Tachycardia (VT): A series of three or more consecutive VPBs.

-

Ventricular Fibrillation (VF): A rapid, chaotic electrical activity.

-

-

For each animal, calculate:

-

The total number of VPBs.

-

The incidence of VT and VF (percentage of animals in each group exhibiting the arrhythmia).

-

The total duration of VT and VF.

-

-

Compare the arrhythmia data between the control and this compound treated groups.

Conclusion

This compound has demonstrated significant cardioprotective effects in a preclinical model of myocardial ischemia-reperfusion injury. Its mechanism as a selective NHE-1 inhibitor provides a clear rationale for its therapeutic potential in reducing infarct size and suppressing life-threatening ventricular arrhythmias. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the efficacy and translational potential of this compound and other NHE-1 inhibitors in the context of ischemic heart disease. Further studies are warranted to explore the downstream signaling effects of this compound in more detail and to evaluate its safety and efficacy in larger animal models.

KR-32568: A Potent NHE-1 Inhibitor for Intracellular pH Regulation and Cardioprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KR-32568, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). We delve into its mechanism of action in regulating intracellular pH (pHi) and its significant cardioprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a thorough examination of the underlying signaling pathways.

Introduction

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a critical role in the regulation of intracellular pH by extruding one intracellular proton in exchange for one extracellular sodium ion.[1][2] Dysregulation of NHE-1 activity is implicated in various pathological conditions, including cardiac ischemia-reperfusion injury, heart failure, and cancer.[1][2][3][4] Consequently, NHE-1 has emerged as a promising therapeutic target.

This compound, with the chemical name [5-(2-methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine, is a novel and potent inhibitor of NHE-1.[5][6] This guide will explore the pharmacological properties of this compound, its impact on intracellular pH homeostasis, and its therapeutic potential, with a focus on its cardioprotective effects.

Mechanism of Action of this compound

This compound exerts its pharmacological effects by directly inhibiting the activity of the NHE-1 protein.[5][7] This inhibition prevents the exchange of intracellular protons for extracellular sodium ions, leading to a decrease in intracellular pH, particularly under conditions of cellular acidosis.[1][2]

Signaling Pathway of NHE-1 Regulation and this compound Inhibition

The activity of NHE-1 is tightly regulated by a variety of signaling pathways. Intracellular acidosis is a primary activator of NHE-1.[2] Additionally, growth factors and hormones can stimulate NHE-1 activity through various kinase cascades. The inhibition of NHE-1 by this compound directly counteracts these activation pathways.

Figure 1: Simplified signaling pathway of NHE-1 regulation and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (NHE-1 Inhibition) | 230 nM | Not specified | [5][7][8][9] |

| IC50 (NHE-1-mediated platelet swelling) | 24 nM | Rabbit | [10] |

Table 1: In Vitro Potency of this compound

| Animal Model | Dosing | Key Findings | Reference |

| Rat model of ischemia-reperfusion | 0.1 - 1.0 mg/kg (i.v.) | Reduced infarct size, decreased ventricular premature beats | [10] |

| Isolated ischemic rat heart | 10 µM | Restored cardiac contractile function | [8][9] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on intracellular pH and NHE-1 activity.

Measurement of Intracellular pH using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) to measure pHi.

Materials:

-

Cells of interest

-

BCECF-AM (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Nigericin and Valinomycin (for calibration)

-

Calibration buffers of known pH

-

Fluorescence microscope or plate reader with excitation at ~490 nm and ~440 nm, and emission at ~535 nm.

Procedure:

-

Cell Preparation: Plate cells on coverslips or in a microplate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM BCECF-AM in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with HBSS to remove extracellular dye.

-

Measurement:

-

Mount the coverslip on a perfusion chamber on the microscope stage or place the microplate in the reader.

-

Excite the cells alternately at 490 nm and 440 nm and record the fluorescence emission at 535 nm. The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.

-

-

Calibration:

-

At the end of each experiment, perfuse the cells with a high-potassium calibration buffer containing 10 µM nigericin and 10 µM valinomycin at a series of known pH values (e.g., 6.5, 7.0, 7.5, 8.0).

-

Record the F490/F440 ratio for each pH to generate a calibration curve.

-

Use the calibration curve to convert the experimental fluorescence ratios to pHi values.

-

Figure 2: Experimental workflow for intracellular pH measurement using BCECF-AM.

In Vitro NHE-1 Activity Assay (Ammonium Chloride Prepulse Technique)

This protocol is a common method to assess NHE-1 activity by inducing intracellular acidification.

Materials:

-

Cells expressing NHE-1

-

BCECF-AM

-

Sodium-containing buffer (e.g., HBSS)

-

Sodium-free buffer (e.g., N-methyl-D-glucamine-based buffer)

-

Ammonium chloride (NH4Cl) solution

-

This compound or other inhibitors

Procedure:

-

Load cells with BCECF-AM as described in Protocol 4.1.

-

Perfuse the cells with the sodium-containing buffer to establish a baseline pHi.

-

Induce an acid load by perfusing the cells with a buffer containing 20-40 mM NH4Cl for 5-10 minutes. This will initially cause an intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.

-

Remove the NH4Cl by perfusing with a sodium-free buffer. This will cause a sharp drop in pHi.

-

Initiate pHi recovery by reintroducing the sodium-containing buffer. The rate of pHi recovery is a measure of NHE-1 activity.

-

To test the effect of this compound, pre-incubate the cells with the compound for a desired period before the NH4Cl prepulse and include it in the sodium-containing recovery buffer.

-

The rate of pHi recovery (dpH/dt) can be calculated from the initial linear portion of the recovery phase.

Figure 3: Workflow for the in vitro NHE-1 activity assay.

In Vivo Rat Model of Myocardial Ischemia-Reperfusion Injury

This is a generalized protocol to assess the cardioprotective effects of this compound. Specifics may vary based on institutional guidelines and experimental design.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Ventilator

-

Surgical instruments

-

Suture for coronary artery ligation

-

This compound solution for intravenous administration

-

Triphenyltetrazolium chloride (TTC) for infarct size measurement

-

ECG monitoring equipment

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and connect it to a ventilator.

-

Surgical Procedure:

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful occlusion is confirmed by regional cyanosis of the myocardium and ECG changes.

-

-

Ischemia and Treatment: Maintain the ischemia for a set period (e.g., 30 minutes). Administer this compound or vehicle intravenously at a specific time point before or during ischemia, or just before reperfusion.

-

Reperfusion: Release the ligature to allow blood flow to return to the ischemic area (reperfusion) for a defined period (e.g., 2 hours).

-

Infarct Size Measurement:

-

At the end of the reperfusion period, excise the heart.

-

Slice the ventricles and incubate them in TTC solution. TTC stains viable myocardium red, while the infarcted tissue remains pale.

-

Image the heart slices and quantify the infarct size as a percentage of the area at risk.

-

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its potent and selective inhibition of NHE-1. Its ability to modulate intracellular pH has significant implications for conditions characterized by cellular acidosis, particularly in the context of cardiac ischemia-reperfusion injury. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the pharmacological and therapeutic properties of this compound. Researchers are encouraged to adapt and optimize these methodologies for their specific experimental needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Manipulation of Intracellular pH in Cancer Cells by NHE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5-Arylfuran-2-ylcarbonyl)guanidines as cardioprotectives through the inhibition of Na+/H+ exchanger isoform-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Pre-clinical Rat Model for the Study of Ischemia-reperfusion Injury in Reconstructive Microsurgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

Therapeutic Potential of NHE-1 Inhibition with KR-32568: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Na+/H+ exchanger isoform 1 (NHE-1) is a critical regulator of intracellular pH and sodium levels, playing a pivotal role in cellular homeostasis. Dysregulation of NHE-1 activity is implicated in the pathophysiology of various cardiovascular diseases, particularly in the context of ischemia-reperfusion injury. KR-32568, a potent and selective inhibitor of NHE-1, has emerged as a promising therapeutic agent with significant cardioprotective potential. This document provides an in-depth technical overview of the therapeutic utility of this compound, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Introduction to NHE-1 and Its Role in Cardiac Pathophysiology

The Na+/H+ exchanger (NHE) family comprises integral membrane proteins that mediate the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1] NHE-1 is the predominant isoform in the myocardium, where it is crucial for maintaining intracellular pH (pHi).[1] Under pathological conditions such as myocardial ischemia, intracellular acidosis triggers the hyperactivation of NHE-1.[2] This leads to an excessive influx of sodium ions, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium.[3][4] This intracellular calcium overload is a central event in ischemia-reperfusion injury, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), hypercontracture, and ultimately, cardiomyocyte death through apoptosis and necrosis.[3][5]

Inhibition of NHE-1, therefore, represents a key therapeutic strategy to mitigate the detrimental effects of ischemia-reperfusion. By blocking the initial surge in intracellular sodium, NHE-1 inhibitors can prevent the subsequent calcium overload and its downstream pathological consequences, thereby preserving myocardial viability and function.

This compound: A Potent NHE-1 Inhibitor

This compound, with the chemical name [5-(2-Methyl-5-Fluorophenyl)furan-2-ylcarbonyl]guanidine, is a novel and selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1).[6] Preclinical studies have demonstrated its significant cardioprotective effects, positioning it as a strong candidate for further development in the treatment of ischemic heart disease.

Potency and Selectivity

This compound exhibits high potency in inhibiting NHE-1 activity. In vitro assays have established its inhibitory concentration (IC50) values, highlighting its efficacy at the molecular level.

| Assay Type | IC50 Value | Reference |

| NHE-1 Inhibition (General) | 230 nM | [7] |

| NHE-1-Mediated Rabbit Platelet Swelling | 24 nM | [7] |

Preclinical Efficacy in Myocardial Ischemia-Reperfusion Injury

The cardioprotective effects of this compound have been robustly demonstrated in a preclinical rat model of myocardial ischemia and reperfusion injury. Intravenous administration of this compound prior to the ischemic event led to a significant, dose-dependent reduction in infarct size and a marked decrease in the incidence and duration of life-threatening ventricular arrhythmias.

Reduction of Myocardial Infarct Size

| Treatment Group | Dose (mg/kg, i.v.) | Infarct Size (% of Area at Risk) | % Reduction | Reference |

| Control (Vehicle) | - | 67% | - | [6] |

| This compound | 0.1 | 43% | 35.8% | [6] |

| This compound | 1.0 | 24% | 64.2% | [6] |

Anti-Arrhythmic Effects

| Arrhythmia Parameter | Control (Vehicle) | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) | Reference |

| Ventricular Premature Beats (Total Number) | 530 | 266 | 115 | [6] |

| Ventricular Tachycardia (VT) Incidence (%) | 51% | 21% | 8% | [6] |

| Ventricular Tachycardia (VT) Duration (s) | 238 | 63 | 33 | [6] |

| Ventricular Fibrillation (VF) Incidence (%) | 17% | 8% | 0% | [6] |

| Ventricular Fibrillation (VF) Duration (s) | 85 | 18 | 1 | [6] |

Mechanism of Action and Signaling Pathways

The primary mechanism by which this compound exerts its cardioprotective effects is through the direct inhibition of the NHE-1 protein. This action initiates a cascade of intracellular events that prevent the pathological consequences of ischemia-reperfusion.

NHE-1 Inhibition and Prevention of Ion Imbalance

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE-1. This compound blocks this activation, preventing the influx of Na+ and the subsequent reversal of the Na+/Ca2+ exchanger, thereby averting catastrophic Ca2+ overload.

Downstream Signaling Consequences

The prevention of ionic imbalance by this compound has profound effects on downstream signaling pathways that are typically activated during ischemia-reperfusion and contribute to cellular damage.

Experimental Protocols

The preclinical efficacy of this compound was established using a well-characterized rat model of myocardial ischemia-reperfusion. The following sections provide a detailed overview of the key experimental methodologies employed.

Animal Model of Myocardial Ischemia-Reperfusion

-

Animal Model: Male Sprague-Dawley rats are utilized.

-

Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce regional ischemia.

-

Ischemia and Reperfusion: The LAD artery is occluded for 30 minutes, followed by 2.5 hours of reperfusion, initiated by releasing the ligature.

-

Drug Administration: this compound or vehicle is administered as an intravenous bolus 10 minutes prior to the onset of ischemia.

Measurement of Myocardial Infarct Size

-

Staining: At the end of the reperfusion period, the heart is excised. The area at risk is delineated by perfusing with Evans blue dye, and the infarcted tissue is identified by incubating heart slices in a triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while infarcted tissue remains pale.

-

Quantification: The areas of the left ventricle, the area at risk, and the infarcted area are measured using computerized planimetry. The infarct size is expressed as a percentage of the area at risk.

Assessment of Ventricular Arrhythmias

-

Electrocardiogram (ECG) Monitoring: A continuous ECG is recorded throughout the ischemia and reperfusion periods.

-

Arrhythmia Analysis: The ECG recordings are analyzed to identify and quantify various types of arrhythmias, including:

-

Ventricular Premature Beats (VPBs): Individual ectopic beats originating from the ventricles.

-

Ventricular Tachycardia (VT): A rapid heartbeat that originates in the ventricles.

-

Ventricular Fibrillation (VF): A life-threatening, uncoordinated quivering of the ventricles.

-

-

Data Reporting: The total number of VPBs, the incidence (percentage of animals) of VT and VF, and the duration of these arrhythmias are quantified.

Future Directions and Therapeutic Implications

The robust preclinical data for this compound strongly support its continued development as a cardioprotective agent. Future research should focus on:

-

Clinical Trials: Progression into well-designed clinical trials to evaluate the safety and efficacy of this compound in patients undergoing procedures associated with myocardial ischemia-reperfusion, such as coronary artery bypass grafting (CABG) and percutaneous coronary intervention (PCI).

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with other standard-of-care therapies for acute coronary syndromes.

-

Expanded Indications: Exploring the therapeutic potential of this compound in other conditions where NHE-1 dysregulation is implicated, such as heart failure and certain types of cancer.

Conclusion

This compound is a potent and selective NHE-1 inhibitor with compelling preclinical evidence of cardioprotection in the setting of myocardial ischemia-reperfusion injury. Its ability to prevent intracellular sodium and calcium overload, and thereby mitigate downstream pathological signaling, results in a significant reduction in infarct size and a profound anti-arrhythmic effect. This technical guide provides a comprehensive overview of the current knowledge on this compound, highlighting its therapeutic potential and providing a foundation for its further investigation and clinical development.

References

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Quantification of arrhythmias using scoring systems: an examination of seven scores in an in vivo model of regional myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A model of acute regional myocardial ischemia and reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Quantitation of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

KR-32568: An In-Depth Technical Guide on In Vitro Potency and IC50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and IC50 of KR-32568, a potent inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1). The data and protocols presented herein are compiled from primary research and are intended to serve as a valuable resource for professionals in the fields of pharmacology and drug development.

Core Quantitative Data

The in vitro potency of this compound as an NHE-1 inhibitor has been determined through a platelet swelling assay. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. For this compound, two distinct IC50 values have been reported, likely reflecting different experimental conditions or assay endpoints.

| Compound | Target | Assay Type | Reported IC50 | Reference |

| This compound | Sodium-Hydrogen Exchanger Isoform-1 (NHE-1) | Platelet Swelling Assay | 230 nM | Multiple sources[1][2] |

| This compound | Sodium-Hydrogen Exchanger Isoform-1 (NHE-1) | Inhibition of NHE-1-mediated platelet swelling induced by intracellular acidification in rabbit platelet-rich plasma | 24 nM | MedchemExpress Product Information[1] referring to Lee et al., 2005 |

Note on IC50 Discrepancy: The difference in the reported IC50 values (230 nM vs. 24 nM) may be attributable to variations in experimental protocols, such as the species from which the platelets were derived (e.g., human vs. rabbit), the specific method used to induce intracellular acidification, or the readout used to measure platelet swelling. The 24 nM value is explicitly linked to an assay using rabbit platelet-rich plasma.[1]

Experimental Protocol: NHE-1 Inhibition Assay (Platelet Swelling Method)

The following is a detailed methodology for a common type of in vitro assay used to determine the NHE-1 inhibitory activity of compounds like this compound. This protocol is based on the principles of platelet swelling assays described in the scientific literature.

Objective: To measure the ability of a test compound to inhibit the NHE-1-mediated swelling of platelets in response to intracellular acidification.

Materials:

-

Freshly isolated platelets (e.g., from human or rabbit blood)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye

-

Buffer solutions (e.g., Tyrode's buffer, Na+-free buffer)

-

Acidifying agent (e.g., propionate or nigericin)

-

Test compound (this compound)

-

Positive control (a known NHE-1 inhibitor, e.g., cariporide)

-

Microplate reader with fluorescence capabilities

-

Incubator

Methodology:

-

Platelet Isolation:

-

Draw whole blood into an anticoagulant-containing tube.

-

Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).

-

Further process the PRP to isolate and wash the platelets, resuspending them in a suitable buffer.

-

-

Fluorescent Dye Loading:

-

Incubate the isolated platelets with the pH-sensitive fluorescent dye BCECF-AM. This dye readily enters the cells and is cleaved by intracellular esterases to its fluorescent, membrane-impermeant form (BCECF).

-

The fluorescence of BCECF is pH-dependent and can be used to monitor changes in intracellular pH (pHi).

-

-

Induction of Intracellular Acidification:

-

Resuspend the BCECF-loaded platelets in a sodium-free buffer.

-

Induce a rapid decrease in intracellular pH by adding an acidifying agent like propionate or using an ionophore like nigericin in a potassium-rich medium.

-

-

NHE-1 Activity Measurement:

-

Initiate NHE-1 activity by reintroducing sodium into the extracellular medium. The influx of Na+ in exchange for intracellular H+ will cause the intracellular pH to recover (increase).

-

This pHi recovery is monitored in real-time by measuring the fluorescence of BCECF.

-

-

Inhibition Assay:

-

Pre-incubate aliquots of the BCECF-loaded platelets with various concentrations of the test compound (this compound) or the positive control.

-

Following the pre-incubation, induce intracellular acidification and then initiate NHE-1 activity as described above.

-

Measure the rate of pHi recovery in the presence of the inhibitor.

-

-

Data Analysis:

-

Calculate the rate of pHi recovery for each concentration of the test compound.

-

Plot the percentage of inhibition of the pHi recovery rate against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the rate of pHi recovery.

-

Visualizations

Signaling Pathway of NHE-1 Inhibition

Caption: Mechanism of this compound action on the NHE-1 transporter.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

References

- 1. Standardization and Validation of Fluorescence-Based Quantitative Assay to Study Human Platelet Adhesion to Extracellular-Matrix in a 384-Well Plate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: KR-31378 in a Rat Model of Myocardial Infarction-Induced Heart Failure

Disclaimer: Initial searches for KR-32568 in the context of in vivo rat models of myocardial infarction did not yield specific results. The following application notes and protocols are based on published research for a closely related compound, KR-31378 , a novel mitochondrial ATP-sensitive potassium (mitoKATP) channel activator, investigated in a rat model of congestive heart failure induced by myocardial infarction. This information is provided to guide researchers in designing similar preclinical studies.

Introduction

Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, often leading to the development of heart failure. Preclinical animal models are crucial for understanding the pathophysiology of post-MI cardiac remodeling and for evaluating novel therapeutic agents. This document provides detailed application notes and protocols for the use of KR-31378, a mitoKATP channel activator, in a rat model of myocardial infarction-induced congestive heart failure. KR-31378 has shown potential in mitigating cardiac dysfunction and hypertrophy in this preclinical setting. These protocols are intended for researchers, scientists, and drug development professionals working in cardiovascular pharmacology.

Data Presentation

The following tables summarize the quantitative data on the effects of KR-31378 in a rat model of congestive heart failure post-myocardial infarction.

Table 1: Hemodynamic Parameters in Rats with Congestive Heart Failure

| Treatment Group | Dose | Stroke Volume / Body Weight (μL/g) | Cardiac Output / Body Weight (mL/min/g) |

| Sham Operated | Vehicle | Baseline Value | Baseline Value |

| CHF Control | Vehicle | Significantly Decreased vs. Sham | Significantly Decreased vs. Sham |

| KR-31378 | Low Dose | Dose-dependent Improvement | Dose-dependent Improvement |

| KR-31378 | High Dose | Significant Improvement vs. CHF Control | Significant Improvement vs. CHF Control |

Table 2: Cardiac Hypertrophy and Biomarkers

| Treatment Group | Dose | Right Atrium Weight / Body Weight (mg/g) | Serum pro-atrial Natriuretic Peptide (proANP) (ng/mL) | Infarct Size (%) |

| Sham Operated | Vehicle | Baseline Value | Baseline Value | N/A |

| CHF Control | Vehicle | Significantly Increased vs. Sham | Significantly Increased vs. Sham | Established Infarct |

| KR-31378 | Low Dose | Dose-dependent Reduction | Dose-dependent Reduction | No Significant Change |

| KR-31378 | High Dose | Significant Reduction vs. CHF Control | Significant Reduction vs. CHF Control | No Significant Change |

Experimental Protocols

Animal Model: Myocardial Infarction-Induced Congestive Heart Failure in Rats

This protocol describes the surgical procedure to induce myocardial infarction by permanent coronary artery occlusion, leading to the development of congestive heart failure over a period of 8 weeks.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

-

Rodent ventilator

-

Surgical instruments (forceps, scissors, needle holders)

-

6-0 silk suture

-

Electrocardiogram (ECG) monitor

-

Warming pad

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a warming pad to maintain body temperature. Intubate the rat and provide mechanical ventilation.

-

Surgical Incision: Make a left thoracotomy at the fourth intercostal space to expose the heart.

-

Ligation of the Left Anterior Descending (LAD) Coronary Artery: Carefully retract the pericardium to visualize the LAD. Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

-

Permanent Occlusion: Tightly ligate the LAD to induce permanent occlusion. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by ST-segment elevation on the ECG.

-

Closure: Close the chest wall in layers. Evacuate any remaining air from the thoracic cavity to prevent pneumothorax.

-

Post-operative Care: Administer analgesics and monitor the animal closely during recovery. House the rats for 8 weeks to allow for the development of congestive heart failure. Sham-operated control animals undergo the same surgical procedure without the LAD ligation.

Drug Administration

Materials:

-

KR-31378

-

Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)

-

Oral gavage needles or equipment for subcutaneous/intraperitoneal injection

Procedure:

-

Preparation of Dosing Solutions: Prepare fresh solutions of KR-31378 in the appropriate vehicle at the desired concentrations.

-

Animal Grouping: Randomly assign the rats with congestive heart failure to different treatment groups (e.g., vehicle control, low-dose KR-31378, high-dose KR-31378).

-

Administration: Administer KR-31378 or vehicle to the respective groups daily for the specified treatment period (e.g., 4 weeks) via the chosen route of administration (e.g., oral gavage).

Assessment of Cardiac Function and Hypertrophy

A. Echocardiography (In Vivo Assessment):

-

Anesthetize the rats and perform transthoracic echocardiography at baseline (before treatment) and at the end of the treatment period.

-

Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), stroke volume, and cardiac output to assess cardiac function.

B. Hemodynamic Measurements (Terminal Procedure):

-

At the end of the study, anesthetize the rats and insert a catheter into the carotid artery or left ventricle to measure blood pressure, heart rate, and other hemodynamic parameters.

C. Post-mortem Analysis:

-

Euthanize the animals and excise the hearts.

-

Separate and weigh the atria and ventricles to assess hypertrophy. Calculate the ratio of heart weight to body weight.

-

Collect blood samples for biomarker analysis, such as serum proANP levels, using an appropriate immunoassay kit.

-

To determine infarct size, section the ventricles and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The viable myocardium will stain red, while the infarcted area will remain pale. Calculate the infarct size as a percentage of the total left ventricular area.

Visualizations

Caption: Experimental workflow for evaluating KR-31378 in a rat model.

Caption: Proposed signaling pathway of KR-31378 in cardiomyocytes.

Application Notes and Protocols for Administration of a Novel Small Molecule Inhibitor (e.g., KR-32568) in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public information is available for a compound specifically designated "KR-32568." The following document provides a generalized, representative protocol for a hypothetical novel small molecule inhibitor, hereafter referred to as "Compound X," intended for in vivo evaluation in mice. This protocol is intended as a template and must be adapted based on the specific physicochemical properties, mechanism of action, and toxicological profile of the actual compound being tested.

Introduction

Preclinical in vivo studies in murine models are a critical step in the evaluation of novel therapeutic agents. These studies provide essential data on a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile. This document outlines standard procedures for the formulation, administration, and experimental evaluation of Compound X, a hypothetical small molecule inhibitor, in common mouse models such as tumor xenografts.

Compound Formulation and Administration

The choice of vehicle and route of administration is critical for ensuring adequate bioavailability and minimizing experimental variability. The formulation must be selected based on the solubility and stability of Compound X.

Vehicle Preparation

For preclinical evaluation, compounds are often administered orally or parenterally.[1] The choice of vehicle depends on the compound's solubility.[2] For hydrophobic molecules, oil-based vehicles or aqueous suspensions with solubilizing agents are common.[2][3]

Table 1: Common Vehicle Formulations for In Vivo Mouse Studies

| Vehicle Composition | Primary Use | Preparation Notes |

| Aqueous Suspension (for Oral Gavage) | Poorly water-soluble compounds | 1. Add 0.5% (w/v) carboxymethylcellulose (CMC) and 0.2% (v/v) Tween-80 to sterile water.[4] 2. Mix thoroughly until a homogenous suspension is formed.[4] 3. Add the powdered compound to the desired concentration and vortex until evenly suspended. |

| PEG/Saline Solution (for IP/IV Injection) | Compounds soluble in organic solvents | 1. Dissolve the compound in a minimal amount of DMSO (e.g., ≤10% of final volume).[5] 2. Add PEG400 (e.g., up to 40% of final volume) and mix.[5] 3. Add sterile saline to the final volume.[5] Ensure the final DMSO concentration is non-toxic. |

| Corn Oil (for Oral Gavage) | Highly lipophilic compounds | 1. Directly suspend or dissolve the compound in sterile corn oil.[3] 2. Warm slightly and vortex to ensure a uniform mixture. Corn oil has been shown to improve survival and bacteriological parameters in some disease models compared to water.[2][3] |

Administration Protocols

Dosing should be calculated based on the animal's body weight.[6]

Table 2: Administration Protocol Summary

| Parameter | Oral Gavage (PO) | Intravenous (IV) Injection | Intraperitoneal (IP) Injection |

| Max Volume | 10 mL/kg[7] | 5 mL/kg (bolus)[8] | 10-20 mL/kg |

| Needle Gauge | 20-22 G gavage needle | 27-30 G[8] | 23-27 G[7] |

| Procedure | Insert gavage needle gently into the esophagus. | Administer into the lateral tail vein. Warming the tail can aid vein visualization.[7][8] | Inject into the lower left abdominal quadrant, avoiding the gut lumen.[7] |

| Frequency | Once or twice daily (QD/BID) | Dependent on compound half-life | Once or twice daily (QD/BID) |

Xenograft Tumor Model Protocol

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[9]

Experimental Workflow

Caption: Workflow for a typical mouse xenograft study.

Detailed Protocol

-

Cell Implantation:

-

Culture human cancer cells (e.g., LS174T) to ~80% confluency.

-

Harvest cells and perform a viability count.

-

Resuspend 1 x 10⁶ to 1 x 10⁷ cells in a 1:1 mixture of sterile PBS and Cultrex BME (Matrigel).

-

Subcutaneously inject the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., NSG mice).[6]

-

-

Tumor Growth and Cohort Randomization:

-

Treatment and Monitoring:

-

Administer Compound X or vehicle according to the predetermined schedule, route, and dose.

-

Continue to measure tumor volume and body weight 2-3 times weekly to assess efficacy and toxicity.[6]

-

The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

-

Data Presentation and Analysis

Efficacy is primarily assessed by Tumor Growth Inhibition (TGI).

Table 3: Example Efficacy Data for Compound X in a Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Percent TGI (%) | Mean Body Weight Change (%) |

| Vehicle Control | 10 mL/kg PO, QD | 1540 ± 210 | - | -2.5 ± 1.5 |

| Compound X | 10 mg/kg PO, QD | 780 ± 150 | 49.4 | -4.1 ± 2.0 |

| Compound X | 30 mg/kg PO, QD | 350 ± 95 | 77.3 | -7.8 ± 2.5 |

| Positive Control | 15 mg/kg PO, QD | 410 ± 110 | 73.4 | -6.5 ± 2.1 |

Percent TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group]) x 100

Mechanism of Action: Signaling Pathway

Compound X is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.[10][11][12]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound X.

Activation of Receptor Tyrosine Kinases (RTKs) stimulates PI3K, which phosphorylates PIP2 to PIP3.[13] This process is negatively regulated by the tumor suppressor PTEN.[14] PIP3 recruits and activates Akt, which in turn activates mTORC1, a key regulator of protein synthesis and cell growth through effectors like S6K1 and 4E-BP1.[10][11] Compound X is designed to inhibit PI3K, thereby blocking this entire downstream signaling cascade.

References

- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 2. journals.asm.org [journals.asm.org]

- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 7. urmc.rochester.edu [urmc.rochester.edu]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]

- 14. aacrjournals.org [aacrjournals.org]